16,17-Dihydroheronamide C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

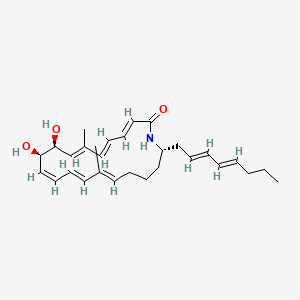

16,17-Dihydroheronamide C is a synthetic derivative of heronamide C, a polyene macrolactam known for its biological activity. This compound has been designed to study the mode of action of heronamide C and its analogs. It is particularly noted for its antifungal properties and its ability to bind to cell membrane components .

Preparation Methods

The synthesis of 16,17-Dihydroheronamide C involves a highly modular strategy that includes Suzuki coupling and borylcupration/protonation of internal alkynes . The synthetic route is designed to be flexible, allowing for the incorporation of various functional groups. The reaction conditions typically involve the use of palladium catalysts and boronate esters under controlled temperatures and pressures .

Chemical Reactions Analysis

16,17-Dihydroheronamide C undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

16,17-Dihydroheronamide C has a wide range of scientific research applications:

Chemistry: It is used as a probe to study the mode of action of polyene macrolactams.

Biology: The compound is employed in studies involving cell membrane interactions and chiral recognition.

Medicine: Its antifungal properties make it a candidate for developing new antifungal agents.

Mechanism of Action

The mechanism of action of 16,17-Dihydroheronamide C involves its binding to cell membrane components, particularly lipids with saturated hydrocarbon chains. This binding disrupts the membrane structure, leading to cell growth inhibition and morphological changes. The compound’s activity is highly dependent on the presence of the C16-C17 double bond, which is crucial for its biological effects .

Comparison with Similar Compounds

16,17-Dihydroheronamide C is compared with other similar compounds such as heronamide C, 8-deoxyheronamide C, and ent-heronamide C. These compounds share a similar macrolactam structure but differ in their functional groups and biological activities. For instance, heronamide C and 8-deoxyheronamide C also exhibit antifungal properties, but their mode of action and efficacy can vary. The unique aspect of this compound is its specific interaction with cell membrane components, which sets it apart from its analogs .

Biological Activity

16,17-Dihydroheronamide C is a derivative of heronamide C, a polyene macrolactam compound primarily derived from marine actinomycetes. This compound has garnered attention due to its significant antifungal properties and potential therapeutic applications. The biological activity of this compound has been explored through various studies focusing on its synthesis, mechanism of action, and interaction with cellular components.

Chemical Structure and Synthesis

This compound is characterized by a unique structural configuration that includes a complex polyene backbone and a lactam ring. Its molecular formula is C24H41N1O5 with a molecular weight of 451.64 g/mol. The synthesis of this compound has been approached through modular strategies that allow for the efficient construction of its structure from simpler precursors .

Antifungal Activity

The antifungal efficacy of this compound has been demonstrated against various fungal pathogens. Research indicates that this compound exhibits potent antifungal activity, which is significantly influenced by the presence of the C16–C17 double bond in its structure . The compound has been shown to inhibit the growth of fungi without inducing cytotoxic effects on mammalian cells, suggesting a favorable safety profile for potential therapeutic use .

Comparative Biological Activity

The following table summarizes the biological activity and structural features of related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Heronamide A | Similar macrolactam structure | Antifungal activity | Slightly different polyene chain configuration |

| Heronamide B | Related polyketide structure | Antifungal activity | Variation in functional groups |

| This compound | Reduced form of heronamide C | Antifungal activity | Investigated as a probe for mode-of-action analysis |

| Ent-heronamide C | Enantiomeric form of heronamide C | Antifungal activity | Potential differences in efficacy |

The mechanism through which this compound exerts its antifungal effects involves interactions with cellular targets within fungal cells. Studies have indicated that it disrupts cellular integrity and viability by binding to lipid membranes composed of phospholipids with saturated hydrocarbon chains . This interaction is crucial for understanding how the compound can be optimized for therapeutic applications.

Case Studies and Research Findings

In one notable study, this compound was utilized as a probe to analyze the mode of action of heronamide C. The results indicated that the compound induces reversible morphological changes in HeLa cells, highlighting its potential application in biomedical contexts . Additionally, molecular dynamics simulations have provided insights into the conformational behavior and reactivity of heronamides in lipid bilayers, further elucidating their biological interactions .

Properties

Molecular Formula |

C29H41NO3 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(3E,5E,7E,9S,10R,11Z,13E,15E,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |

InChI |

InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1 |

InChI Key |

SAMBOMHOYJPACQ-IXCISVSSSA-N |

Isomeric SMILES |

CCC/C=C/C=C/C[C@@H]1CCC/C=C(/C=C/C=C\[C@H]([C@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |

Canonical SMILES |

CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.